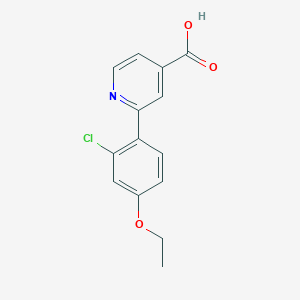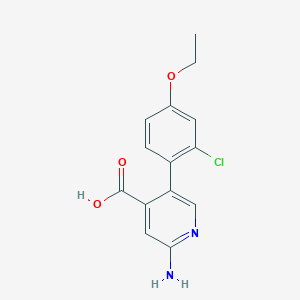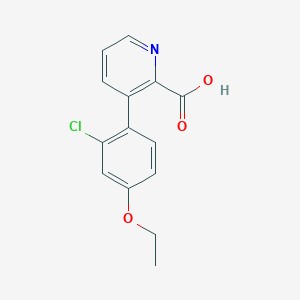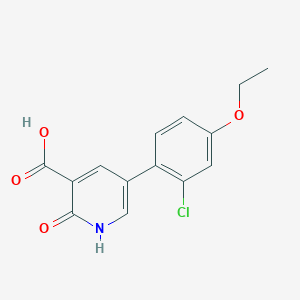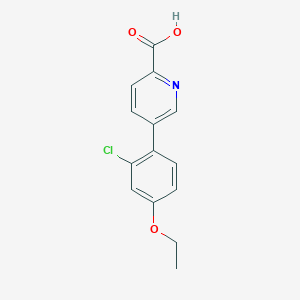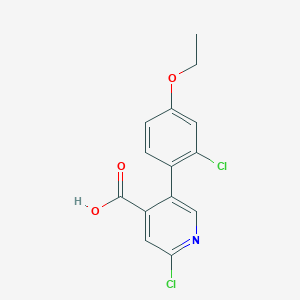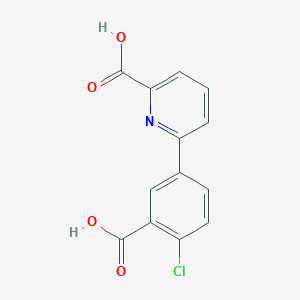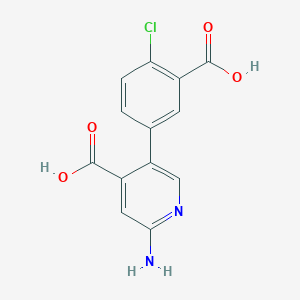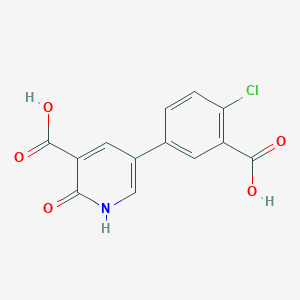
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% (2-C5CEPN) is a chlorinated nicotinic acid derivative with potential applications in a variety of scientific fields. It is a colorless to yellowish-brown crystalline solid with a melting point of approximately 110-115°C. 2-C5CEPN has a wide range of applications in organic synthesis and chemical biology, including its use as a reagent in the synthesis of compounds with biological activity. Additionally, 2-C5CEPN is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and intermediates for other industrial chemicals.
Mechanism of Action
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has a wide range of applications in organic synthesis and chemical biology. The mechanism of action of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is based on its ability to act as a nucleophile, forming covalent bonds with electron-deficient substrates. The reaction of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% with electron-deficient substrates results in the formation of a new carbon-carbon bond and the release of a chloride ion. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research fields, including the synthesis of compounds with biological activity. The biochemical and physiological effects of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% are dependent on the compound with which it is reacted. For example, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in the synthesis of compounds with antibacterial, antifungal, and anti-inflammatory properties. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in the synthesis of compounds with antiviral activity.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has a wide range of applications in organic synthesis and chemical biology, making it a versatile and useful reagent for laboratory experiments. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily obtained from a variety of chemical suppliers. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is a stable compound and can be stored at room temperature for extended periods of time. However, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is a hazardous material and should be handled with caution.
Future Directions
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has a wide range of potential applications in a variety of scientific fields. In the future, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved biological activity, such as antibiotics and antivirals. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved agrochemical properties, such as herbicides and insecticides. Furthermore, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved industrial properties, such as catalysts and intermediates. Finally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved pharmaceutical properties, such as drugs and therapies.
Synthesis Methods
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized by the reaction of 5-chloro-2-chloro-4-ethoxyphenylnicotinic acid (5-C2CEPN) with chloroacetic acid in aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via a series of substitution reactions. The product is isolated as a solid and recrystallized from a suitable solvent. Alternatively, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized by the reaction of 5-chloro-2-chloro-4-ethoxyphenylnicotinic acid with a Grignard reagent in anhydrous ether. The product is then isolated as a solid and recrystallized from a suitable solvent.
Scientific Research Applications
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used extensively in a variety of scientific research fields. It has been used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and intermediates for other industrial chemicals. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used as a reagent in the synthesis of compounds with biological activity. It has been used in the synthesis of compounds with antibacterial, antifungal, and anti-inflammatory properties. Furthermore, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used as a reagent in the synthesis of compounds with antiviral activity.
properties
IUPAC Name |
2-chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-2-20-9-3-4-10(12(15)6-9)8-5-11(14(18)19)13(16)17-7-8/h3-7H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWONGLHURMHAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688206 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-07-1 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


